CMC Reduction in Derived Bis-Quaternary Ammonium Surfactants vs. Monoalkylammonium Salts
Bis-quaternary ammonium salts synthesized from N,N-dimethyldodecylamine exhibit critical micelle concentrations (CMCs) that are more than one order of magnitude lower than those of corresponding monoalkylammonium salts [1]. This demonstrates that the N,N-dimethyldodecylamine-derived gemini surfactants possess significantly enhanced surface activity, requiring a lower concentration to form micelles.
| Evidence Dimension | Critical Micelle Concentration (CMC) |
|---|---|
| Target Compound Data | CMCs of bis-quaternary ammonium salts derived from N,N-dimethyldodecylamine are >10 times lower than monoalkylammonium salts |
| Comparator Or Baseline | Corresponding monoalkylammonium salts |
| Quantified Difference | More than one order of magnitude lower |
| Conditions | Aqueous solution, surface tension measurements |
Why This Matters
For formulators of high-efficiency surfactants and antielectrostatic agents, this data demonstrates that starting with N,N-dimethyldodecylamine as the precursor yields products with a markedly lower CMC, reducing the amount of surfactant needed and improving cost-performance ratios.
- [1] Wçgrzyńska, J., & Chlebicki, J. (2006). Preparation, surface-active and antielectrostatic properties of multiple quaternary ammonium salts. Journal of Surfactants and Detergents, 9(3), 221-226. doi:10.1007/s11743-006-5000-5 View Source
